molecular formula C25H22FNO4S B2547711 3-(4-ethylbenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 872206-53-6

3-(4-ethylbenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2547711
CAS No.: 872206-53-6
M. Wt: 451.51
InChI Key: MNJHBRQMIAETPM-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-4-one class, characterized by a bicyclic aromatic core with a ketone group at position 2. Its structure includes:

  • Position 1: A 2-fluorophenylmethyl (–CH₂–C₆H₃F) substituent, introducing steric bulk and fluorinated hydrophobicity.
  • Position 6: A methoxy (–OCH₃) group, which may enhance solubility and modulate electronic properties.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4S/c1-3-17-8-11-20(12-9-17)32(29,30)24-16-27(15-18-6-4-5-7-22(18)26)23-13-10-19(31-2)14-21(23)25(24)28/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJHBRQMIAETPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-ethylbenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Substitution Reactions:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(4-ethylbenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-ethylbenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the sulfonyl and fluorophenyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Variations

Compound Name Position 3 Substituent Position 1 Substituent Position 6/7 Substituent Key Features
Target Compound 4-ethylbenzenesulfonyl 2-fluorophenylmethyl 6-methoxy Balanced hydrophobicity, moderate steric hindrance
3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one 3-chlorobenzenesulfonyl 4-methylbenzyl 7-diethylamino, 6-fluoro Enhanced electron withdrawal (Cl), basic amino group
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one Unsubstituted benzenesulfonyl 4-methylbenzyl 6-fluoro Simpler sulfonyl group, higher lipophilicity (CH₃)
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-isopropylbenzenesulfonyl)quinolin-4-one 4-isopropylbenzenesulfonyl 4-chlorobenzyl 6-ethoxy Bulky sulfonyl (iPr), halogenated benzyl (Cl)

Functional Group Analysis

The 3-chlorobenzenesulfonyl group in introduces stronger electron-withdrawing effects, which may influence binding to polar active sites.

Benzyl Substituents :

  • The 2-fluorophenylmethyl group in the target compound offers ortho-substitution steric effects, contrasting with the para-substituted 4-methylbenzyl or 4-chlorobenzyl . Fluorine’s electronegativity may enhance metabolic stability.

Position 6/7 Modifications: The 6-methoxy group in the target compound improves solubility compared to 6-ethoxy or 6-fluoro .

Research Findings and Implications

While the provided evidence lacks explicit biological or physicochemical data, structural trends suggest:

  • Lipophilicity : The 4-ethyl and 2-fluorobenzyl groups in the target compound may confer intermediate logP values compared to the more lipophilic 4-isopropyl or polar 3-chloro analogs.
  • Enzyme Binding : Sulfonyl groups are common in protease or kinase inhibitors; substituent positioning (e.g., 4-ethyl vs. 3-chloro) could modulate target affinity .
  • Synthetic Accessibility: The methoxy group at position 6 may simplify synthesis compared to ethoxy or diethylamino derivatives, which require additional alkylation steps .

Biological Activity

3-(4-ethylbenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the quinoline core followed by the introduction of functional groups such as the ethylbenzenesulfonyl and fluorophenyl moieties. The synthetic pathway is crucial as it influences the biological activity of the resulting compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various quinoline derivatives, including those similar to this compound. For instance, compounds with structural similarities have been shown to inhibit cell proliferation in various cancer cell lines.

In particular, a study evaluated a series of quinoline derivatives against estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cell lines. The results indicated that certain derivatives displayed significant cytotoxicity with GI50 values below 10 µM, suggesting potent anticancer activity .

CompoundCell LineGI50 Value (µM)
Compound AMCF-78.03
Compound BMDA-MB-4686.57
Compound CMDA-MB-4682.94

The mechanism by which this class of compounds exerts its biological effects often involves the inhibition of key signaling pathways associated with cancer progression. For example, some studies have indicated that quinoline derivatives can inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation .

Additionally, they may also act on other molecular targets such as protein kinases or transcription factors involved in tumorigenesis. The specific interactions and binding affinities can vary based on the substituents on the quinoline core.

Case Studies

  • Case Study on MDA-MB-468 Cells : A recent investigation focused on a related compound's effect on MDA-MB-468 cells. It was found that treatment resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 5 µM. This study supports the hypothesis that modifications to the quinoline structure can enhance anticancer efficacy.
  • Synergistic Effects : Another relevant study explored the combination therapy involving quinoline derivatives and existing chemotherapeutics like gefitinib. The findings suggested that certain derivatives not only inhibited growth but also enhanced the effects of gefitinib through synergistic interactions .

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